

A Comparative Spectroscopic Analysis of Cycloheptylamine

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Compound of Interest

Compound Name: Cycloheptylamine

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This guide provides a comprehensive comparison of the spectroscopic characteristics of **cycloheptylamine** with its lower homologous counterparts, cyclopentylamine and cyclohexylamine. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cycloheptylamine**, cyclopentylamine, and cyclohexylamine, facilitating a clear comparison of their structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts (δ) in CDCl₃

Compound	NH ₂	CH-N	Cycloalkyl CH ₂
Cycloheptylamine	~1.39 (s, 2H)	~2.91 (m, 1H)	1.00-2.05 (m, 12H)[1]
Cyclohexylamine	~1.18 (s, 2H)	~2.62 (m, 1H)	0.72-1.97 (m, 10H)[2]
Cyclopentylamine	Not specified	Not specified	Not specified

¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound	C-N	Other Cycloalkyl C
Cycloheptylamine	~53.0	~37.5, ~28.5, ~24.5[3]
Cyclohexylamine	50.2	33.7, 25.4, 24.6[4]
Cyclopentylamine	Not specified	Not specified

Infrared (IR) Spectroscopy

Key IR Absorptions (cm⁻¹) for Liquid Film

Compound	N-H Stretch	N-H Bend	C-N Stretch	C-H Stretch
Cycloheptylamine	~3300-3400	~1600	~1000-1250	~2850-2950
Cyclohexylamine	3378, 3291[4]	1615[4]	1020-1250	2850-2960[4]
Cyclopentylamine	~3300-3400	~1600	~1000-1250	~2850-2950

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%)

Compound	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
Cycloheptylamine	113 (7.0%)[1]	56 (100%)[1][5]	70 (13.1%), 43 (10.8%), 30 (8.6%)[1]
Cyclohexylamine	99 (11.4%)[6]	56 (100%)[6]	43 (21.8%), 30 (8.3%)[6]
Cyclopentylamine	85	43 or 56	30

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve 5-25 mg of the amine sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3).
 - For quantitative ^{13}C NMR, a higher concentration (50-100 mg) may be necessary.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - The spectra are typically recorded on a 300 or 400 MHz spectrometer.
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time is usually required compared to ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition:

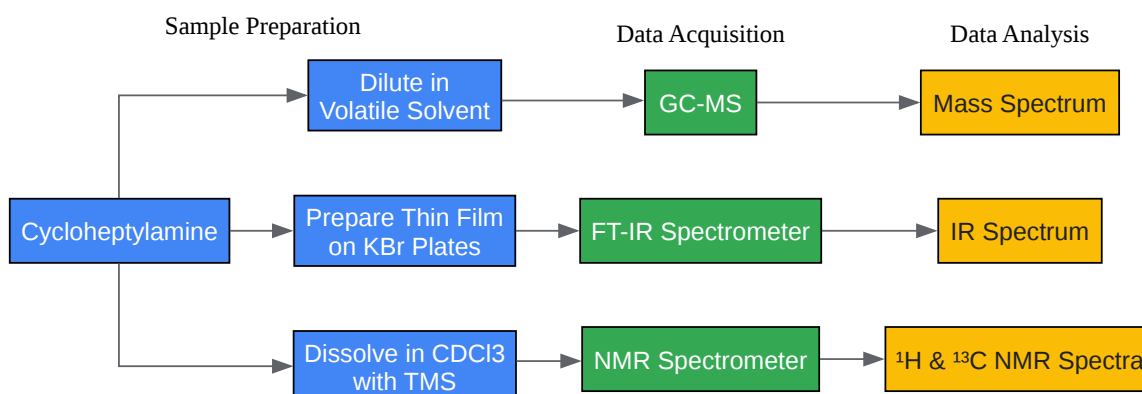
- Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean salt plates before running the sample.
- The sample spectrum is then recorded and the background is automatically subtracted.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the amine in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Conditions:
 - Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: Typically set to 250-280°C.
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 30) to a value high enough to include the molecular ion.
 - Source and Transfer Line Temperatures: Typically maintained around 230°C and 280°C, respectively.

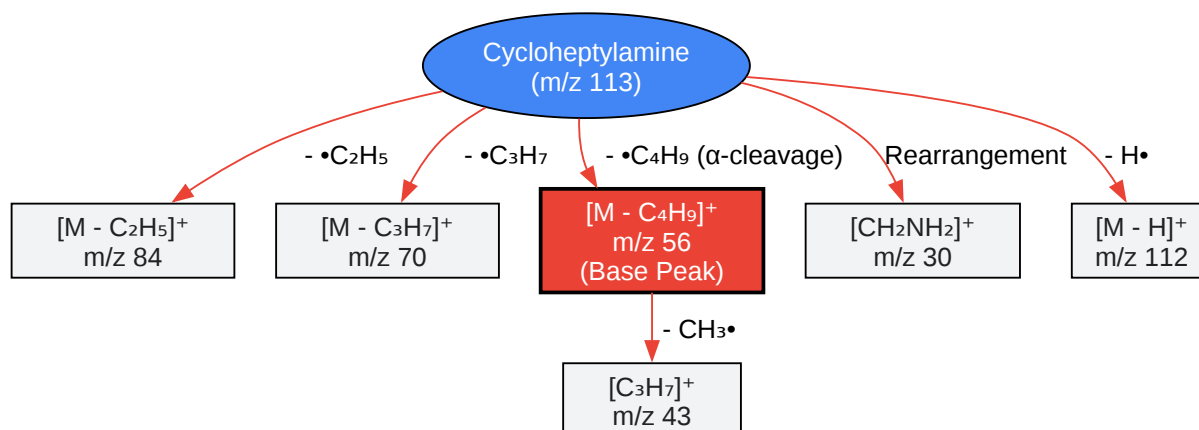
Visualizations

The following diagrams illustrate key experimental workflows and fragmentation pathways.



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Caption: General workflow for the spectroscopic analysis of **cycloheptylamine**.



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Caption: Proposed mass spectral fragmentation pathways of **cycloheptylamine**.

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